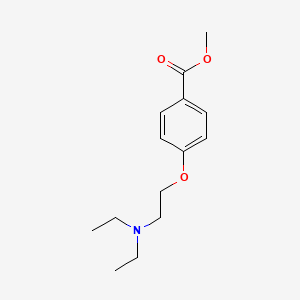









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:20][CH2:21][NH:22][CH2:23][CH3:24].[I-].[K+].[CH3:27][C:28](C)=O>>[CH2:21]([N:22]([CH2:27][CH3:28])[CH2:23][CH2:24][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1)[CH3:20] |f:1.2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
15.21 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
34.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
25.81 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCNCC
|
|
Name
|
|
|
Quantity
|
0.166 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 10-9 h
|
|
Duration
|
9.5 (± 0.5) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the solid was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in toluene (75 ml)
|
|
Type
|
WASH
|
|
Details
|
the solution was washed with sodium hydroxide solution (2% w/v, 30 ml) and deionized water (2×30 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCOC1=CC=C(C(=O)OC)C=C1)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |